Mitolactol

説明

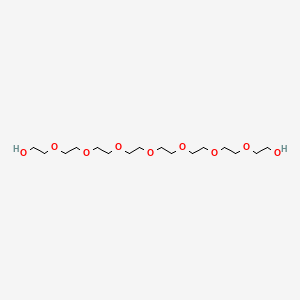

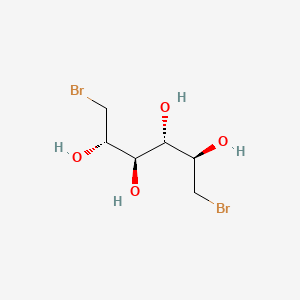

Mitolactol is a small molecule that has been used in trials studying the treatment of Brain and Central Nervous System Tumors . It is currently being investigated in clinical studies . The chemical formula of Mitolactol is C6H12Br2O4 .

Molecular Structure Analysis

Mitolactol has a molecular weight of 307.966 Da and a mono-isotopic mass of 305.910217 Da . It has 4 defined stereocentres .

Physical And Chemical Properties Analysis

Mitolactol has a density of 2.1±0.1 g/cm3, a boiling point of 511.2±50.0 °C at 760 mmHg, and a flash point of 263.0±30.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .

科学的研究の応用

Cancer Research

Mitolactol has been used in trials studying the treatment of Brain and Central Nervous System Tumors . It’s been investigated for its potential to improve survival rates and duration of response in patients with advanced metastatic melanoma .

Drug Interactions

Mitolactol has been found to interact with several drugs. For instance, the risk or severity of methemoglobinemia can be increased when Mitolactol is combined with Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, and Butacaine . These interactions are crucial for understanding the safety profile of Mitolactol and can guide its use in combination therapies.

Pharmacokinetics

The pharmacokinetics of Mitolactol, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are areas of ongoing research . Understanding these aspects can help optimize the dosage and administration of Mitolactol.

Microencapsulation

Mitolactol, like other bioactive compounds, could potentially be microencapsulated to improve its stability during processing and storage . Microencapsulation is a widely used methodology for the preservation and stabilization of functional compounds for food, pharmaceutical, and cosmetic applications .

Food Industry

The potential of Mitolactol to be used as a functional compound in food products is an interesting area of research. Microcapsules loaded with Mitolactol could be incorporated into food matrices to enhance their nutritional and therapeutic value .

Cosmetic Applications

Given its potential benefits, Mitolactol could be explored for use in cosmetic applications. Its microencapsulation could allow for its incorporation into cosmetic products, enhancing their functionality .

作用機序

Target of Action

Mitolactol primarily targets DNA . It belongs to the class of drugs known as alkylating agents , which work by adding an alkyl group to the DNA molecule . This interaction with DNA plays a crucial role in its mechanism of action, which we will explore in the next section.

Mode of Action

As an alkylating agent, Mitolactol introduces alkyl groups into the DNA structure . This alkylation process can lead to cross-linking of DNA strands, which in turn hinders the DNA replication and transcription processes necessary for cell division and survival . The interference with these critical cellular processes induces apoptosis, or programmed cell death, in cancerous cells .

Biochemical Pathways

This disruption can affect numerous downstream effects, including the induction of apoptosis in cancer cells .

将来の方向性

特性

IUPAC Name |

(2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020414 | |

| Record name | Dibromodulcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromodulcitol is a white powder. Insoluble in water. (NTP, 1992) | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Mitolactol | |

CAS RN |

10318-26-0 | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitolactol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitolactol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitolactol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibromodulcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOLACTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2P1SIK8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dibromodulcitol exert its antitumor effect?

A1: Dibromodulcitol is a bifunctional alkylating agent, meaning it can form crosslinks within DNA strands. [] While its precise mechanism is not fully elucidated, DBD is thought to primarily target the N7 position of guanine, leading to DNA interstrand crosslinks. [] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: Are there specific cancer types where Dibromodulcitol demonstrates higher efficacy?

A2: Research suggests that DBD exhibits promising activity against various tumor types. Clinical studies have shown DBD's effectiveness in treating:

- Brain Tumors: DBD has demonstrated activity against medulloblastoma and ependymoma, particularly in recurrent cases. []

- Squamous Cell Carcinomas: DBD has been studied in squamous cell cancers of the head and neck, lung, and cervix. [, , ]

- Breast Cancer: DBD has been used in combination regimens for metastatic breast cancer. [, , , ]

- Hemangiopericytoma: While rare, DBD has shown remarkable activity in a case report of metastatic hemangiopericytoma. []

Q3: What is the chemical structure of Dibromodulcitol?

A3: Dibromodulcitol is a hexitol derivative with two bromine atoms attached to the terminal carbon atoms. Its IUPAC name is 1,6-dibromo-1,6-dideoxy-D-galactitol.

Q4: What is the molecular formula and weight of Dibromodulcitol?

A4: The molecular formula of DBD is C6H12Br2O4, and its molecular weight is 308.0 g/mol.

Q5: How is Dibromodulcitol administered, and what are its pharmacokinetic properties?

A5: Dibromodulcitol is typically administered orally. [, , , , , ] It exhibits variable absorption, and peak plasma concentrations are typically reached within 1-4 hours after administration. [, ] DBD is metabolized in the liver, and its metabolites, including dianhydrodulcitol and bromoanhydrodulcitol, have also been detected in plasma and cerebrospinal fluid. [] The elimination half-life of DBD is relatively short, ranging from approximately 2 to 5 hours. [, ]

Q6: Does Dibromodulcitol cross the blood-brain barrier?

A6: Yes, DBD and its metabolites are detectable in the cerebrospinal fluid, indicating that it can cross the blood-brain barrier. [] This property makes it a potential therapeutic option for treating brain tumors. []

Q7: What are the common mechanisms of resistance to Dibromodulcitol?

A7: Resistance to DBD can develop through various mechanisms, including:

Q8: What are the major side effects associated with Dibromodulcitol therapy?

A8: Myelosuppression, characterized by decreased blood cell counts (leukopenia, thrombocytopenia), is the dose-limiting toxicity of DBD. [, , ] Other common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and hair loss (alopecia). [, , , , , ]

Q9: Are there long-term risks associated with Dibromodulcitol treatment?

A9: DBD has been associated with an increased risk of secondary malignancies, particularly myelodysplastic syndrome (MDS) and acute nonlymphocytic leukemia (ANLL). [] The risk appears to be dose-dependent and may be higher in patients who have received prior radiation or alkylating agent therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。